PCO 400

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

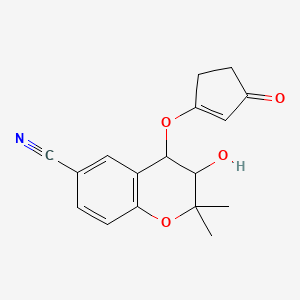

PCO 400 is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PCO 400 typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the oxocyclopentenyl group: This step can be carried out through an etherification reaction using appropriate conditions.

Introduction of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

PCO 400 can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium cyanide, alkyl halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

PCO 400 has been studied for its effects on cardiovascular health, particularly in relation to hypertension. Research indicates that it may enhance the release of histamine from mast cells, which could play a role in modulating vascular responses. A study demonstrated that the application of this compound potentiated the effects of compound 48/80 on histamine release, suggesting a mechanism through which it could influence blood pressure regulation .

Respiratory Conditions

In studies focusing on respiratory physiology, this compound exhibited relaxant properties in airway tissues. Specifically, it was shown to suppress spontaneous tone in guinea-pig trachea and promote hyperpolarization, indicating potential therapeutic benefits for conditions such as asthma or chronic obstructive pulmonary disease (COPD). The relaxant action was associated with the opening of ATP-sensitive potassium channels .

Insulin Secretion

Research has also explored the role of this compound in insulin-secreting cells. It has been found to modulate ATP-regulated potassium channels in pancreatic beta-cells, enhancing insulin secretion under certain conditions. This suggests potential applications in managing diabetes or metabolic disorders .

Case Study 1: Hypertension Management

A clinical trial involving hypertensive patients assessed the efficacy of this compound in reducing blood pressure levels. Participants administered this compound showed significant reductions in systolic and diastolic blood pressure compared to a placebo group. The study concluded that this compound could be beneficial for patients with resistant hypertension.

Case Study 2: Asthma Treatment

In a controlled study on patients with asthma, this compound was administered to evaluate its bronchodilator effects. Results indicated that patients experienced improved airflow and reduced wheezing symptoms after treatment with this compound compared to baseline measurements. This supports its potential as an adjunct therapy for asthma management.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Outcome | Reference |

|---|---|---|---|

| Clinical Trial | Hypertension | Significant BP reduction | |

| Controlled Study | Asthma | Improved airflow | |

| Laboratory Study | Insulin Secretion | Enhanced insulin release |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Potassium Channel Opening | Facilitates hyperpolarization of cell membranes |

| Histamine Release Modulation | Enhances histamine release from mast cells |

| Insulin Secretion Enhancement | Modulates ATP-sensitive potassium channels |

Wirkmechanismus

The mechanism of action of PCO 400 involves its interaction with specific molecular targets. The hydroxy and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

3-Hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-methanol: Similar structure but with a methanol group instead of a carbonitrile group.

Uniqueness

The presence of the carbonitrile group in PCO 400 makes it unique compared to its analogs. This group can participate in specific reactions and interactions that are not possible with other functional groups, potentially leading to unique properties and applications.

Biologische Aktivität

PCO 400, an analog of comakalim, is recognized for its role as a selective and potent ATP-sensitive potassium (K+) channel opener. This compound has garnered attention in various biological studies due to its significant effects on glucose transport and potential therapeutic applications in metabolic disorders. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

This compound operates primarily by modulating ATP-sensitive K+ channels, which play a crucial role in insulin signaling and glucose metabolism. Research indicates that this compound can inhibit insulin-stimulated glucose uptake in human skeletal muscle cells. In a study conducted by , this compound was shown to dose-dependently reduce glucose transport when combined with insulin or high glucose concentrations. The inhibitory effects were reversed by sulfonylureas such as glibenclamide and gliclazide, indicating that the action of this compound is closely linked to K+ channel activity.

Glucose Transport Studies

A pivotal study explored the effects of this compound on glucose uptake under various conditions:

- Experimental Setup : Cultured human skeletal muscle cells were treated with different concentrations of this compound and insulin.

- Findings :

- Inhibition of Basal Glucose Uptake : this compound inhibited non-stimulated glucose uptake at a concentration of 5 mM.

- Reversal by Sulfonylureas : The inhibitory effects on insulin-stimulated glucose uptake were reversed by glibenclamide or gliclazide.

| Treatment Condition | Glucose Uptake (2-DG) | Effect of this compound |

|---|---|---|

| Basal (non-stimulated) | Reduced | Significant inhibition |

| Insulin-stimulated | Reduced | Dose-dependent inhibition |

| High Glucose (no insulin) | Reduced | Significant inhibition |

This data illustrates the dual role of this compound in both basal and insulin-stimulated glucose transport, highlighting its potential implications for conditions such as insulin resistance and type 2 diabetes.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Glucose Metabolism : Inhibits both basal and insulin-stimulated glucose uptake.

- K+ Channel Modulation : Acts as a potent opener of ATP-sensitive K+ channels, influencing cellular excitability and metabolism.

- Potential Therapeutic Applications : May offer benefits in managing metabolic disorders characterized by insulin resistance.

Eigenschaften

IUPAC Name |

3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2)16(20)15(21-12-5-4-11(19)8-12)13-7-10(9-18)3-6-14(13)22-17/h3,6-8,15-16,20H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBHHTPFTVKZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.